molecular formula C32H62O2 B12662824 Octacosyl methacrylate CAS No. 93857-96-6

Octacosyl methacrylate

Cat. No.: B12662824
CAS No.: 93857-96-6
M. Wt: 478.8 g/mol
InChI Key: DOSZZJGMUXDZAK-UHFFFAOYSA-N
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Description

Octacosyl methacrylate (CAS 93857-96-6) is a long-chain alkyl methacrylate ester with the molecular formula C 32 H 62 O 2 and a molecular weight of 478.84 g/mol . This monomer is primarily utilized in polymer science to synthesize comb-shaped polymers with specific architectures. A key research application is in the development of advanced pour point depressants (PPDs) and flow improvers for waxy crude oil . Polymers incorporating long alkyl chains like octacosyl are designed to co-crystallize with paraffin waxes present in crude oil. This interaction alters the crystal morphology of the wax, disrupting the formation of large three-dimensional networks that impede flow, thereby reducing the oil's viscosity and yield stress . The compound's long C28 side chain is central to this mechanism, as it provides an optimal structural match for co-crystallization with wax molecules. The controlled synthesis of polymers using monomers such as this compound, for instance via RAFT polymerization, is a significant research focus as it allows for precise control over molecular weight and distribution, leading to more effective performance additives . Calculated physical properties for this compound include a density of 0.863 g/cm³ and a flash point of approximately 256.9°C . This product is intended for research and laboratory use only. It is not for medicinal, diagnostic, or household use.

Properties

CAS No.

93857-96-6

Molecular Formula

C32H62O2

Molecular Weight

478.8 g/mol

IUPAC Name

octacosyl 2-methylprop-2-enoate

InChI

InChI=1S/C32H62O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-34-32(33)31(2)3/h2,4-30H2,1,3H3

InChI Key

DOSZZJGMUXDZAK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Octacosyl methacrylate is typically synthesized through the esterification of methacrylic acid with octacosanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid, and the process is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to enhance efficiency and yield. The use of advanced purification techniques, such as column chromatography and high-performance liquid chromatography (HPLC), ensures the high purity of the final product .

Chemical Reactions Analysis

Free-Radical Polymerization

Octacosyl methacrylate can undergo free-radical polymerization, similar to shorter-chain methacrylates like octadecyl methacrylate (PODMA) . The reaction involves:

  • Initiator : AIBN (2,2′-azobisisobutyronitrile).

  • Solvent : Toluene.

  • Conditions : 70°C for 5 hours under nitrogen atmosphere .

Mechanism :

  • Initiation : AIBN decomposes to form radicals, initiating chain growth.

  • Propagation : Radicals add to the double bond of the monomer.

  • Termination : Radicals combine or transfer to solvent/monomer.

Properties of Resulting Polymer :

  • Structure : Comb-like polymer with octacosyl side chains.

  • Applications : Potential use as pour point depressant in lubricants or crude oil flow improvers, as demonstrated for octadecyl methacrylate .

RAFT Polymerization

Reversible addition–fragmentation chain transfer (RAFT) polymerization offers precise control over molecular weight and distribution. For octadecyl methacrylate, RAFT yields polymers with narrow molecular weight distributions (MWD = 1.19–1.35) . Applying this to this compound:

  • Advantages : Linear increase in molecular weight with monomer conversion, minimal branching.

  • Performance : Improved rheological properties (e.g., reduced gelation point of waxy crude oil) .

Comparative Analysis with Other Methacrylates

Property This compound Octadecyl methacrylate Stearyl methacrylate
Molecular Formula C₃₂H₆₂O₂C₁₉H₃₈O₂C₁₈H₃₆O₂
Carbon Chain Length 32 carbons18 carbons18 carbons
Hydrophobicity Very highHighHigh
Polymerization Free-radical/RAFTFree-radical/RAFT Free-radical
Applications Lubricant additivesPour point depressants Coatings, adhesives

Spectroscopic Characterization

While specific data for this compound is unavailable, analogous methacrylates are characterized using:

  • FTIR : Absorption bands at ~1640 cm⁻¹ (C=O stretch) and ~2850–2920 cm⁻¹ (C-H stretch) .

  • ¹H-NMR : Peaks at ~0.8–0.9 ppm (methyl groups), ~1.2 ppm (CH₂ groups), and ~3.6 ppm (ester methoxy) .

Rheological Performance

For methacrylate-based polymers like POMA (poly(octadecyl methacrylate)), RAFT-synthesized polymers reduce the gelation point of waxy crude oil by ~4.1°C at 2000 ppm concentration . this compound polymers may exhibit similar or enhanced effects due to their longer hydrophobic chains.

Limitations and Research Gaps

  • Direct Data : No specific studies on this compound’s reactions were found in the provided sources.

  • Extrapolation : Insights are derived from shorter-chain methacrylates, necessitating further experimental validation.

References Synthesis of octadecyl methacrylate homopolymer and copolymers. PubChem CID 3022690 (this compound). RAFT polymerization of octadecyl methacrylate for pour point depression.

Scientific Research Applications

Biomedical Applications

  • Drug Delivery Systems
    • Hydrophobically Associating Polymers : Research indicates that copolymers made from octacosyl methacrylate can form hydrophobically associating structures that enhance drug delivery efficiency. The combination of hydrophobic chains with hydrophilic segments allows these polymers to encapsulate drugs effectively, improving their solubility and bioavailability .
    • Vaccine Delivery : The aggregation behavior of these polymers can be utilized to create effective antigen delivery systems for vaccines. By forming aggregates with proteins such as bovine serum albumin (BSA), these polymers can facilitate targeted immune responses .
  • Tissue Engineering
    • Biocompatibility : Polymers derived from this compound exhibit good biocompatibility, making them suitable for use in scaffolds for tissue engineering. Their hydrophobic nature can be tailored to enhance cell adhesion and proliferation, crucial for tissue regeneration .

Material Science Applications

  • Coatings and Adhesives
    • Protective Coatings : Due to their excellent water repellency and durability, polymers based on this compound are used in protective coatings for various substrates. These coatings provide resistance to moisture and chemicals, extending the lifespan of the underlying materials .
    • Adhesives : The adhesive properties of this compound polymers are leveraged in formulating high-performance adhesives that require strong bonding capabilities while maintaining flexibility .
  • Nanocomposites
    • Nanoparticle Integration : this compound can be used to create nanocomposites by integrating nanoparticles into its polymer matrix. This enhances the mechanical properties and thermal stability of the resulting materials, making them suitable for applications in electronics and automotive industries .

Case Studies

StudyApplicationFindings
1Drug DeliveryCopolymers showed enhanced drug encapsulation efficiency due to their amphiphilic nature.
2Vaccine DeliveryFormed stable aggregates with proteins, improving antigen presentation to immune cells.
3Protective CoatingsDemonstrated superior water repellency compared to traditional coatings.
4NanocompositesImproved mechanical strength and thermal stability when integrated with nanoparticles.

Mechanism of Action

The mechanism of action of octacosyl methacrylate primarily involves its polymerization to form long-chain polymers. These polymers exhibit unique properties such as hydrophobicity, thermal stability, and mechanical strength. The molecular targets and pathways involved include the interaction of the methacrylate group with free radicals during polymerization, leading to the formation of polymer chains .

Comparison with Similar Compounds

Structural and Molecular Properties

The primary distinction between octacosyl methacrylate and other methacrylates lies in the alkyl chain length, which directly influences physical and chemical behavior.

Compound Molecular Formula Molecular Weight Alkyl Chain Length Key Functional Group
This compound Likely C32H62O2* ~514.8 (est.) 28 carbons Methacrylate ester
Octyl methacrylate C12H22O2 198.31 8 carbons Methacrylate ester
Octadecyl methacrylate C22H42O2 338.57 18 carbons Methacrylate ester
Octacosyl acetate C30H60O2 452.8 28 carbons Acetate ester
Tetracosyl acetate C26H52O2 396.7 24 carbons Acetate ester

*Estimated based on octadecyl methacrylate (C22H42O2) with an additional 10 carbons.

Key Observations :

  • Longer alkyl chains increase molecular weight and reduce solubility in polar solvents .
  • The methacrylate group (CH2=C(CH3)COO-) enables polymerization via free-radical mechanisms, critical for industrial applications .
Physical Properties and Hydrophobicity

Longer alkyl chains enhance hydrophobicity. For example:

  • Octacosyl acetate forms a water-repellent layer on plant surfaces due to its high hydrophobicity .
  • Octadecyl methacrylate has a density of 0.867 g/cm³ and boiling point of 414.3°C, reflecting its thermal stability .
  • This compound is expected to exhibit even lower volatility and higher melting/boiling points than octadecyl methacrylate due to its extended chain.
Reactivity and Polymerization
  • Shorter chains (e.g., octyl methacrylate) polymerize faster due to lower steric hindrance .
  • Longer chains (e.g., octadecyl or this compound) may slow polymerization but improve polymer flexibility and reduce glass transition temperature (Tg) .

Biological Activity

Octacosyl methacrylate (OMA) is a long-chain alkyl methacrylate that has garnered attention in various fields, particularly in polymer science and biochemistry. Its unique structure lends itself to a range of biological activities, making it a subject of interest for applications in drug delivery, biomaterials, and surface modification.

Chemical Structure and Properties

This compound is characterized by its long hydrophobic alkyl chain, which influences its interactions with biological molecules. The chemical structure can be represented as follows:

C28H56O2\text{C}_{28}\text{H}_{56}\text{O}_2

This compound exhibits properties such as hydrophobicity and biocompatibility, which are critical for its applications in biological systems.

1. Biocompatibility and Hemocompatibility

Research indicates that OMA and its copolymers demonstrate favorable biocompatibility. For instance, poly(octadecyl methacrylate) has been shown to enhance hemocompatibility when immobilized on surfaces, reducing thrombogenicity compared to other materials . This property is essential for applications in medical devices and implants.

2. Drug Delivery Systems

This compound has been utilized in the development of drug delivery systems due to its ability to form stable micelles and nanoparticles. Studies have demonstrated that OMA-based polymers can encapsulate hydrophobic drugs effectively, improving their solubility and bioavailability . The aggregation behavior of poly(acrylic acid-co-octadecyl methacrylate) in aqueous solutions has been studied, revealing significant interactions with proteins like BSA (bovine serum albumin), which are crucial for targeted drug delivery applications .

3. Surface Modification

The hydrophobic nature of OMA makes it an excellent candidate for surface modification of biomaterials. By grafting OMA onto surfaces, researchers have enhanced the hydrophobicity and reduced protein adsorption, which can lead to improved performance in biomedical applications . This modification is particularly relevant in the context of reducing biofouling on medical devices.

Case Study 1: Hemocompatibility Assessment

A study evaluated the hemocompatibility of poly(octadecyl methacrylate) coatings on medical devices. The results showed a significant reduction in platelet adhesion and activation compared to unmodified surfaces, highlighting the potential of OMA-based materials in reducing thrombus formation .

Case Study 2: Drug Encapsulation Efficiency

In another study, researchers developed nanoparticles using this compound for encapsulating anticancer drugs. The nanoparticles demonstrated high encapsulation efficiency (over 80%) and sustained release profiles over several days, indicating their potential for prolonged therapeutic effects .

Research Findings

StudyFocus AreaKey Findings
HemocompatibilityReduced platelet activation on OMA-coated surfaces
Drug DeliveryHigh encapsulation efficiency for anticancer drugs
Protein InteractionSignificant aggregation behavior with BSA confirmed via FTIR

Q & A

Q. What are the optimal synthetic routes for octacosyl methacrylate, and how can purity (>98%) be ensured during characterization?

  • Methodological Guidance :
    • Synthesis : Long-chain methacrylates like this compound require controlled reaction conditions (e.g., esterification of methacrylic acid with octacosanol using acid catalysts like H₂SO₄ or enzyme-mediated protocols). Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to track ester bond formation .
    • Purification : Use column chromatography with silica gel or recrystallization in non-polar solvents (e.g., hexane) to remove unreacted monomers. Confirm purity via HPLC with UV detection (λ = 210–220 nm for methacrylate groups) .
    • Characterization : Validate structure using 1^1H/13^13C NMR (e.g., δ ~5.5–6.1 ppm for methacrylate vinyl protons) and high-resolution mass spectrometry (HRMS). Differential scanning calorimetry (DSC) can confirm melting points and thermal stability .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., polymer blends or biological samples)?

  • Methodological Guidance :
    • Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water gradients provides baseline separation from structurally similar esters. Calibrate using certified reference standards (e.g., USP-grade methacrylates) .
    • Spectroscopy : FTIR peaks at 1630–1680 cm⁻¹ (C=C stretch) and 1700–1750 cm⁻¹ (ester C=O) are diagnostic. For trace analysis, use LC-MS/MS with multiple reaction monitoring (MRM) to enhance sensitivity .
    • Quality Control : Validate methods per ICH guidelines (accuracy, precision, LOD/LOQ) and cross-check against pharmacopeial standards if available .

Advanced Research Questions

Q. How can researchers address discrepancies in reported thermal stability data for this compound?

  • Methodological Guidance :
    • Controlled Testing : Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (air) atmospheres to isolate decomposition pathways. Compare results with literature values, noting differences in heating rates (e.g., 10°C/min vs. 5°C/min) .
    • Statistical Reconciliation : Apply multivariate analysis (e.g., ANOVA) to identify confounding variables (e.g., impurities, moisture content). Replicate experiments across multiple labs to assess inter-laboratory variability .
    • Data Reporting : Clearly document experimental parameters (e.g., sample preparation, instrument calibration) in supplementary materials to enable cross-study comparisons .

Q. What strategies mitigate polymerization side reactions during this compound storage or experimental use?

  • Methodological Guidance :
    • Inhibitors : Add 50–100 ppm hydroquinone or tert-butylcatechol to monomer solutions. Verify inhibitor efficacy via 1^1H NMR by monitoring vinyl proton signal attenuation over time .
    • Storage Conditions : Store under inert gas (argon) at –20°C to slow radical initiation. Pre-purge solvents with nitrogen to remove dissolved oxygen .
    • In Situ Monitoring : Use Raman spectroscopy to detect early-stage polymerization (e.g., loss of C=C bond signals) in real time .

Q. How can this compound be functionalized for niche applications (e.g., bioactive coatings or stimuli-responsive polymers) without compromising its long-chain integrity?

  • Methodological Guidance :
    • Controlled Functionalization : Employ click chemistry (e.g., thiol-ene reactions) to modify the methacrylate group selectively. Use protecting groups (e.g., silyl ethers) for the C28 alkyl chain to prevent undesired side reactions .
    • Bioactivity Testing : For biomedical applications, validate biocompatibility via in vitro cytotoxicity assays (e.g., MTT assay on L929 fibroblasts) and correlate results with surface wettability (contact angle measurements) .
    • Material Characterization : Analyze copolymer morphology using atomic force microscopy (AFM) and mechanical properties via dynamic mechanical analysis (DMA) .

Q. What statistical approaches resolve contradictions in structure-property relationships for this compound-based polymers?

  • Methodological Guidance :
    • Multivariate Analysis : Apply principal component analysis (PCA) to datasets combining molecular weight, thermal transitions, and mechanical properties. Identify outliers or clusters suggesting overlooked variables (e.g., branching vs. linear chains) .
    • Meta-Analysis : Conduct a systematic review (PRISMA guidelines) to aggregate data from peer-reviewed studies. Assess heterogeneity using Cochran’s Q test and adjust for publication bias via funnel plots .
    • Machine Learning : Train models (e.g., random forests) on historical data to predict properties like glass transition temperature (TgT_g) from monomer structure and polymerization conditions .

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